2-Ethyl-6-hydroxy-N,N-dimethylbenzamide
Description
This compound’s structure combines electron-donating (ethyl, hydroxy) and steric (ethyl) groups, which influence its physicochemical properties and reactivity. Benzamides with N,N-dimethyl substituents are widely studied for applications in organic synthesis, coordination chemistry, and pharmaceuticals due to their stability and tunable electronic profiles .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-ethyl-6-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-4-8-6-5-7-9(13)10(8)11(14)12(2)3/h5-7,13H,4H2,1-3H3 |
InChI Key |
AGNVIXNATLBERW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-ethyl-6-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as copper-based metal-organic frameworks can be employed to facilitate the coupling reaction, ensuring high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group of the amide can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-ethyl-6-oxo-N,N-dimethylbenzamide or 2-ethyl-6-carboxy-N,N-dimethylbenzamide.
Reduction: Formation of 2-ethyl-6-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
2-Ethyl-6-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amide group can also interact with proteins and other biomolecules, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Impacts
Key Observations :
Physicochemical Properties
Table 2: Chromatographic and Solubility Data
Notes:
- The hydroxy group in this compound may reduce its retention time in reverse-phase chromatography compared to non-polar analogs like N,N-dimethylbenzamide .
- Methoxy substituents (e.g., 3ab) enhance lipophilicity, whereas hydroxy groups improve aqueous solubility .
Reactivity and Functionalization
Table 3: Reaction Yields in Esterification (Adapted from )
| Entry | Substituent (Position) | Product Yield |
|---|---|---|
| 1 | -OCH₃ (para) | 82% |
| 2 | -NO₂ (para) | 64% |
| 3 | -CH₃ (para) | Quantitative |
Comparison with this compound :
- Electron-donating groups (e.g., -CH₃, -OCH₃) generally improve esterification yields . The ethyl group in the target compound may slightly reduce reactivity due to steric effects, while the hydroxy group could facilitate acid-catalyzed pathways.
- The ortho-hydroxy group may act as a directing group in metal-catalyzed C–H functionalization, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
